4-Fluoropentylindole
4-Fluoropentylindole
A wide variety of aminoalkylindole analogs are potent synthetic cannabinoids (CBs), including many of the JWH compounds. An alkyl chain of five carbons in length produces compounds with high affinity for both the central CB1 and the peripheral CB2 receptors. The addition of a terminal fluorine to the pentyl chain can further increase affinity for both CB receptors. 4-Fluoropentylindole is the base structure for various synthetic CBs that features a fluorine at the 4 position of the pentyl chain. A range of structures can be added to this base via a ketone linkage at the three position of the indole. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1451385-65-1
VCID:
VC0048677
InChI:
InChI=1S/C13H16FN/c1-11(14)5-4-9-15-10-8-12-6-2-3-7-13(12)15/h2-3,6-8,10-11H,4-5,9H2,1H3
SMILES:
CC(CCCN1C=CC2=CC=CC=C21)F
Molecular Formula:
C13H16FN
Molecular Weight:
205.27 g/mol
4-Fluoropentylindole
CAS No.: 1451385-65-1
Cat. No.: VC0048677
Molecular Formula: C13H16FN
Molecular Weight: 205.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A wide variety of aminoalkylindole analogs are potent synthetic cannabinoids (CBs), including many of the JWH compounds. An alkyl chain of five carbons in length produces compounds with high affinity for both the central CB1 and the peripheral CB2 receptors. The addition of a terminal fluorine to the pentyl chain can further increase affinity for both CB receptors. 4-Fluoropentylindole is the base structure for various synthetic CBs that features a fluorine at the 4 position of the pentyl chain. A range of structures can be added to this base via a ketone linkage at the three position of the indole. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1451385-65-1 |
| Molecular Formula | C13H16FN |
| Molecular Weight | 205.27 g/mol |
| IUPAC Name | 1-(4-fluoropentyl)indole |
| Standard InChI | InChI=1S/C13H16FN/c1-11(14)5-4-9-15-10-8-12-6-2-3-7-13(12)15/h2-3,6-8,10-11H,4-5,9H2,1H3 |
| Standard InChI Key | KBLOSQQBEUFJES-UHFFFAOYSA-N |
| SMILES | CC(CCCN1C=CC2=CC=CC=C21)F |
| Canonical SMILES | CC(CCCN1C=CC2=CC=CC=C21)F |
| Appearance | Assay:≥95%A solution in methanol |
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